1-methyl-N-(2-methylpropyl)-4-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazole-5-carboxamide
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Overview
Description
1-methyl-N-(2-methylpropyl)-4-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(2-methylpropyl)-4-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds.
Nitration: Introduction of the nitro group into the pyrazole ring using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid.
Acetylation: Acetylation of the pyrazole derivative using acetic anhydride or acetyl chloride.
Amidation: Formation of the carboxamide group through the reaction of the acetylated pyrazole with appropriate amines under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(2-methylpropyl)-4-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions depending on the substituents present.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents, nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Amino derivatives of the pyrazole compound.
Substitution: Various substituted pyrazole derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its bioactive properties.
Industry: Possible applications in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1-methyl-N-(2-methylpropyl)-4-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazole-5-carboxamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with various enzymes and receptors, modulating their activity. The nitro group may play a role in redox reactions, while the carboxamide group can form hydrogen bonds with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-3-nitro-1H-pyrazole-5-carboxamide
- 1-methyl-N-(2-methylpropyl)-4-amino-1H-pyrazole-5-carboxamide
- 1-methyl-N-(2-methylpropyl)-4-{[(4-chloro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazole-5-carboxamide
Uniqueness
1-methyl-N-(2-methylpropyl)-4-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazole-5-carboxamide is unique due to the presence of both the nitro group and the carboxamide group, which can impart distinct chemical and biological properties. The combination of these functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C14H19N7O4 |
---|---|
Molecular Weight |
349.35 g/mol |
IUPAC Name |
2-methyl-N-(2-methylpropyl)-4-[[2-(4-nitropyrazol-1-yl)acetyl]amino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H19N7O4/c1-9(2)4-15-14(23)13-11(6-16-19(13)3)18-12(22)8-20-7-10(5-17-20)21(24)25/h5-7,9H,4,8H2,1-3H3,(H,15,23)(H,18,22) |
InChI Key |
UOSZFUVSAHYNQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=C(C=NN1C)NC(=O)CN2C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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